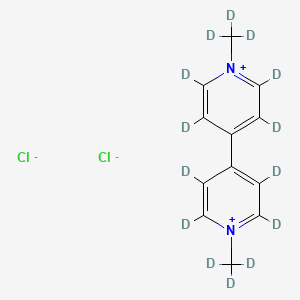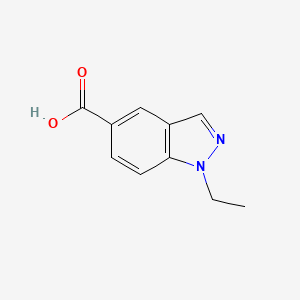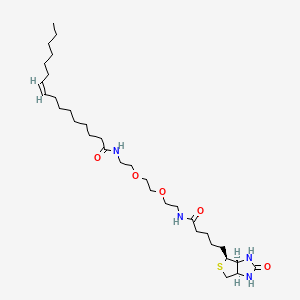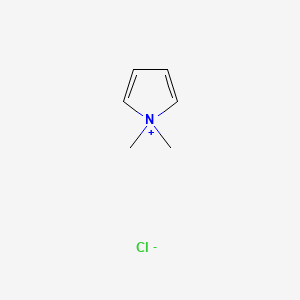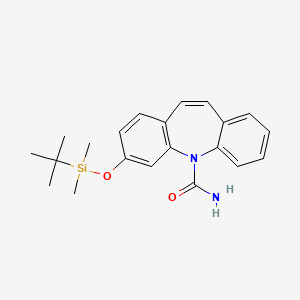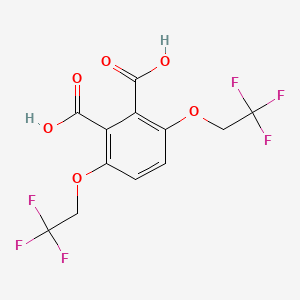
3,6-Bis(2,2,2-trifluoroethoxy)phthalic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Bis(2,2,2-trifluoroethoxy)phthalic acid is a fluorinated organic compound characterized by its two trifluoroethoxy groups attached to the benzene ring of phthalic acid. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Bis(2,2,2-trifluoroethoxy)phthalic acid typically involves the reaction of phthalic anhydride with 2,2,2-trifluoroethanol under acidic conditions. The reaction is usually carried out in a solvent such as dichloromethane or toluene at elevated temperatures to facilitate the formation of the trifluoroethoxy groups.
Industrial Production Methods: In an industrial setting, the production process may involve large-scale reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the reaction rate and minimize by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various derivatives, including carboxylic acids and esters.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The trifluoroethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids, esters
Reduction: Alcohols
Substitution: Amides, ethers
Scientific Research Applications
3,6-Bis(2,2,2-trifluoroethoxy)phthalic acid is utilized in various scientific research fields:
Chemistry: It serves as a precursor for the synthesis of complex fluorinated compounds.
Biology: The compound is used in the study of enzyme inhibition and as a fluorescent probe.
Industry: It is used in the production of advanced materials and coatings.
Mechanism of Action
The mechanism by which 3,6-Bis(2,2,2-trifluoroethoxy)phthalic acid exerts its effects depends on its specific application. For example, in drug design, it may interact with biological targets through hydrogen bonding and hydrophobic interactions. The trifluoroethoxy groups enhance the compound's stability and bioavailability.
Comparison with Similar Compounds
Bis(2,2,2-trifluoroethoxy)ethanol
Trifluoroacetic acid
Phthalic acid derivatives
Uniqueness: 3,6-Bis(2,2,2-trifluoroethoxy)phthalic acid stands out due to its dual trifluoroethoxy groups, which confer unique chemical and physical properties compared to its analogs. These properties make it particularly useful in specialized applications where stability and reactivity are critical.
Properties
Molecular Formula |
C12H8F6O6 |
|---|---|
Molecular Weight |
362.18 g/mol |
IUPAC Name |
3,6-bis(2,2,2-trifluoroethoxy)phthalic acid |
InChI |
InChI=1S/C12H8F6O6/c13-11(14,15)3-23-5-1-2-6(24-4-12(16,17)18)8(10(21)22)7(5)9(19)20/h1-2H,3-4H2,(H,19,20)(H,21,22) |
InChI Key |
AYPYADZOZNXYDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1OCC(F)(F)F)C(=O)O)C(=O)O)OCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


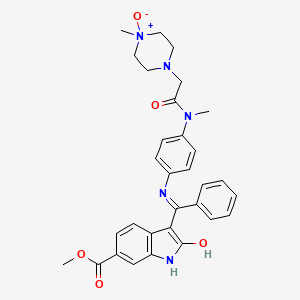
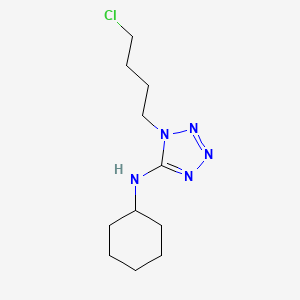
![(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-1,3,5,6,9,11,17,33,37-nonahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B15352257.png)
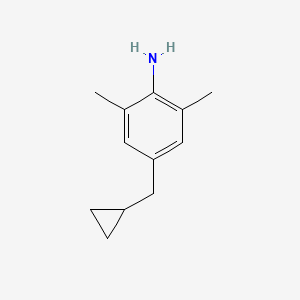

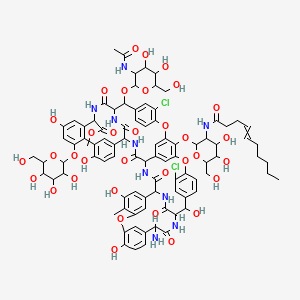
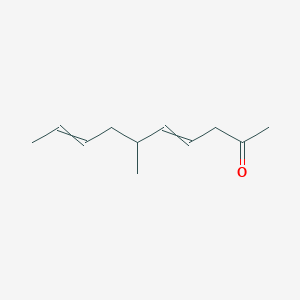
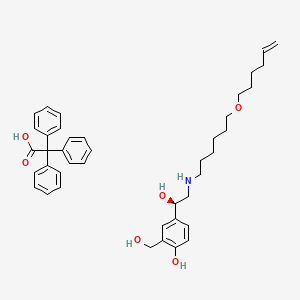
![9-Ethyl-6,11-dihydro-6,6-dimethyl-11-oxo-8-[4-(1-piperazinyl)-1-piperidinyl]-5H-benzo[b]carbazole-3-carbonitrile](/img/structure/B15352291.png)
